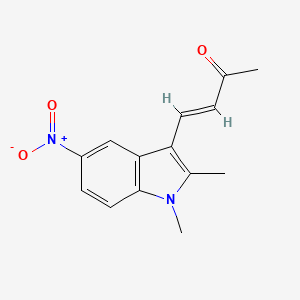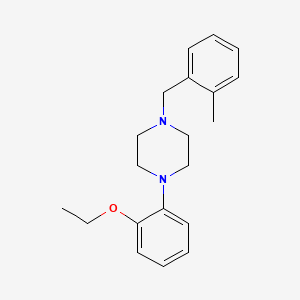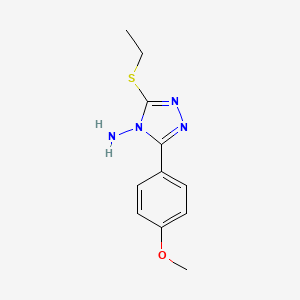![molecular formula C21H22N2O5 B5659186 N-{2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide](/img/structure/B5659186.png)
N-{2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures. The tetrahydroisoquinoline and tetrahydropyran units in this compound suggest its significance in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of such compounds often involves cyclization reactions and rearrangements. For instance, a study by Sirakanyan et al. (2015) on related tetrahydroisoquinolines revealed that compounds undergo cyclization, leading to unexpected products via Smiles-like rearrangement, a pivotal step in the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically focuses on the arrangement and intermolecular interactions of the atoms. A study by Kranjc et al. (2012) detailed the crystal structures of similar compounds, highlighting the hydrogen-bonded dimer structures and supramolecular aggregation influenced by π–π interactions and weak hydrogen bonding (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include ring transformations and functional group manipulations. Zubkov et al. (2010) synthesized partially hydrogenated quinolines, demonstrating cycloadditions and oxidations to form complex ring structures (Zubkov et al., 2010).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, which includes melting points, solubility, and crystalline forms. The detailed crystallographic analysis provides insights into these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. Studies like that of Chouhan and Alper (2009) on similar compounds offer insights into the reactivity under different conditions, such as in Pd-catalyzed reactions (Chouhan & Alper, 2009).
properties
IUPAC Name |
N-[2-(6-methyl-4-oxopyran-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-9-17(24)11-19(28-13)21(26)23-7-6-14-4-5-16(10-15(14)12-23)22-20(25)18-3-2-8-27-18/h4-5,9-11,18H,2-3,6-8,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFNINIQXFYQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5659109.png)
![5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5659114.png)


![4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5659131.png)
![2-[3-oxo-9-(spiro[2.4]hept-1-ylcarbonyl)-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5659137.png)
![1-methyl-1'-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5659138.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5659148.png)

![N-(4-{[benzyl(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5659151.png)
![3-(4-chlorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5659160.png)
![{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5659162.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5659168.png)
![1,3-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indole-2-carboxamide](/img/structure/B5659175.png)